molecular formula C17H14BrN3O2 B2939813 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide CAS No. 1170107-74-0

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2939813
CAS No.: 1170107-74-0
M. Wt: 372.222
InChI Key: GRFDKNMFAOJIKN-UHFFFAOYSA-N
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Description

N-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 3-bromophenyl group at position 5 and an acetamide moiety linked to a 3-methylphenyl group. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing pharmacological activity through hydrogen bonding and improved metabolic stability .

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-11-4-2-5-12(8-11)9-15(22)19-17-21-20-16(23-17)13-6-3-7-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDKNMFAOJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(3-bromophenyl)-1,3,4-oxadiazole-2-amine, which is then acylated with acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, or 4-methoxy-benzoyl chloride to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. This inhibition can lead to the disruption of cellular functions, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Structural and Functional Differences

Substituent Effects on the Oxadiazole Ring: Bromine vs. Chlorine: The 3-bromophenyl group in the target compound increases molecular weight (vs. Indole vs.

Acetamide Modifications: 3-Methylphenyl vs. Methoxyphenyl: The methyl group in the target compound provides steric bulk without polar effects, contrasting with the electron-donating methoxy group in , which may alter binding affinity.

Biological Activity Trends :

  • Antimicrobial vs. Anticancer : Sulfanyl-linked compounds (e.g., 8e, 8f) show antimicrobial activity, while thioacetamides with bulkier groups (e.g., tetrahydronaphthalenyloxy in ) exhibit anticancer effects via MMP-9 inhibition.
  • Cytotoxicity Selectivity : Compounds with benzodioxole () or indole () moieties demonstrate selective toxicity toward cancer cells, suggesting that the target compound’s bromophenyl group may confer similar selectivity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The oxadiazole ring resists enzymatic degradation compared to ester-containing analogs .
  • Toxicity : Sulfanyl derivatives (e.g., ) show lower cytotoxicity than halogenated analogs, suggesting the bromophenyl group may require optimization for safety.

Biological Activity

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenyl)acetamide is an organic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16H14BrN3O2
  • Molecular Weight : 364.21 g/mol
  • Structure : The compound features a bromophenyl group and a p-tolyl group attached to the oxadiazole ring, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives, including this compound. The compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, suggesting significant anticancer potential.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-4311015
Jurkat1220

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation.
  • DNA Interaction : It can bind to DNA, interfering with replication and transcription processes.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in malignant cells through the activation of intrinsic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • DNA Binding : Its ability to intercalate into DNA can disrupt normal cellular processes.
  • Inducing Apoptosis : Activation of apoptotic pathways is crucial for its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Study Overview

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition compared to control groups.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL

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